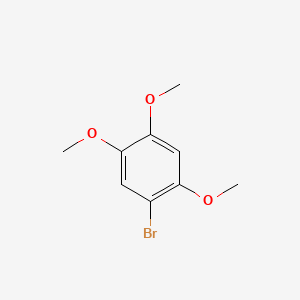

1-Bromo-2,4,5-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEPXIIFUHNCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301452 | |

| Record name | 1-bromo-2,4,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20129-11-7 | |

| Record name | 20129-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,4,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4,5-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2,4,5 Trimethoxybenzene

Direct Bromination of Trimethoxybenzene Precursors

The most common and direct route to 1-Bromo-2,4,5-trimethoxybenzene involves the electrophilic aromatic substitution of 1,2,4-trimethoxybenzene (B152335). The high activation of the aromatic ring by three methoxy (B1213986) groups facilitates this reaction, often allowing it to proceed under mild conditions.

Regioselectivity in Electrophilic Aromatic Bromination

The outcome of the bromination of 1,2,4-trimethoxybenzene is governed by the directing effects of the three electron-donating methoxy (-OCH₃) groups. In electrophilic aromatic substitution, alkoxy groups are strongly activating and act as ortho, para-directors. The substitution pattern on the 1,2,4-trimethoxybenzene ring dictates that the incoming electrophile will preferentially substitute at the most nucleophilic and sterically accessible position.

The potential sites for substitution are C3, C5, and C6.

Position C3: This position is ortho to the C2 and C4 methoxy groups, but it is sterically hindered by these adjacent groups.

Position C6: This position is ortho to the C1 methoxy group.

Position C5: This position is ortho to the C4 methoxy group and, importantly, para to the C2 methoxy group.

The cumulative activating effect of the three methoxy groups, particularly the powerful para-directing influence of the C2-methoxy group towards the C5 position, makes the C5 carbon the most electron-rich and favored site for electrophilic attack. This high degree of regioselectivity leads predominantly to the formation of this compound. Studies on the bromination of various activated aromatic systems confirm that for electron-rich substrates, high regioselectivity is a common and predictable outcome.

Reaction Conditions and Catalysis in Bromination

The bromination of the highly activated 1,2,4-trimethoxybenzene ring can be accomplished using a variety of brominating agents and conditions. Unlike deactivated aromatic systems, this reaction often does not require a strong Lewis acid catalyst.

Traditional methods may employ molecular bromine (Br₂) in a solvent such as acetic acid or a halogenated solvent. However, due to the hazards associated with handling elemental bromine, N-Bromosuccinimide (NBS) has emerged as a widely used and safer alternative. Research has demonstrated the highly regiospecific para-bromination of activated aryl compounds, including 1,2,4-trimethoxybenzene, using NBS in various media. The reaction proceeds efficiently, often at room temperature, to yield the desired 5-bromo-1,2,4-trimethoxybenzene.

The table below summarizes typical reaction conditions for the direct bromination of 1,2,4-trimethoxybenzene.

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | High | Generic protocol for activated aryls |

| N-Bromosuccinimide (NBS) | Acetone | Room Temp. | High | Generic protocol for activated aryls |

| N-Bromosuccinimide (NBS) | Cyclohexane | Room Temp. | High | Generic protocol for activated aryls |

| Bromine (Br₂) | Acetic Acid | Room Temp. | Good | Classical bromination method |

Environmentally Benign Bromination Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly bromination methods. These protocols aim to replace hazardous reagents and solvents with safer alternatives, minimize waste, and improve energy efficiency. For the bromination of aromatic compounds, this often involves avoiding the use of elemental bromine and halogenated solvents like carbon tetrachloride or dichloromethane.

The use of N-Bromosuccinimide is itself considered a greener alternative to Br₂. Furthermore, performing these reactions in less toxic and more sustainable solvents is a key goal. Some modern protocols focus on using water as a solvent, which is non-toxic and environmentally benign. For instance, combinations of hydrobromic acid (HBr) with an oxidant in water have been shown to be effective for the bromination of various aromatic compounds at room temperature. wikipedia.org While specific application to 1,2,4-trimethoxybenzene in water is not extensively detailed, the principles apply to activated aromatic systems. Key aspects of greener bromination include avoiding large molar excesses of reagents, using reagents with lower mass intensity, and minimizing the generation of hazardous waste. wikipedia.org

Synthesis from Related Brominated Precursors

While direct bromination is the most straightforward synthesis, the principles of aromatic chemistry allow for the formation of this compound through the manipulation of other brominated compounds. More significantly, the title compound itself serves as a crucial precursor in coupling reactions to build more complex molecules.

Functionalization of Existing Brominated Aromatic Systems

Synthesizing this compound from other brominated precursors is less common but conceptually feasible. This could involve, for example, the selective methoxylation of a polybrominated benzene (B151609) derivative or the modification of a different brominated methoxybenzene. Such synthetic strategies rely on the differential reactivity of various positions on the aromatic ring, often controlled by steric and electronic factors or through advanced techniques like directed ortho-metalation. These multistep routes are generally lower yielding and more complex than direct bromination of the readily available 1,2,4-trimethoxybenzene.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

This compound is an important substrate in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks found in pharmaceuticals, natural products, and materials science. nobelprize.org

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. libretexts.org This is followed by a transmetalation step with an organometallic coupling partner (in Suzuki, Negishi, or Stille reactions) or by coordination and insertion of an alkene or alkyne (in Heck and Sonogashira reactions). wikipedia.orgwikipedia.orglibretexts.org The cycle concludes with a reductive elimination step that forms the final product and regenerates the palladium(0) catalyst. libretexts.org

Below are examples of named reactions where this compound can be used as the aryl halide partner:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. wikipedia.org

Heck Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. wikipedia.orglibretexts.orgchemeurope.com

The utility of this compound is demonstrated in the synthesis of natural products. For example, it serves as a key starting material in the synthesis of (-)-Tatarinoid A and (-)-Tatarinoid C. In these syntheses, the aryl bromide is converted to an organolithium reagent via metal-halogen exchange, which then reacts with other building blocks. This highlights its value as a precursor for generating highly reactive organometallic intermediates.

The following table provides a conceptual overview of potential cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Substituted Biaryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Arylamine |

Multi-Step Synthetic Routes to this compound

The creation of this compound is often a crucial step within a broader, multi-step synthesis aimed at producing complex molecular targets. A common and direct method involves the electrophilic bromination of its precursor, 1,2,4-trimethoxybenzene. For instance, in the total synthesis of Benzocamphorin F, this transformation is efficiently achieved using N-Bromosuccinimide (NBS) in acetonitrile at room temperature mdpi.com. This step sets the stage for subsequent coupling reactions, where the bromo-substituted ring acts as a key reactant.

Once synthesized, this compound is frequently converted into more reactive intermediates to facilitate carbon-carbon bond formation. A notable strategy involves a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium. This reaction, conducted at low temperatures, transforms the aryl bromide into a highly nucleophilic aryllithium species csus.edu. This intermediate can then be reacted with various electrophiles to build more complex molecular scaffolds, a technique prominently used in the synthesis of the Tatarinoid family of natural products csus.edu.

Strategies for Stereoselective Synthesis

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, strategies for stereoselective synthesis are not directed at the formation of the compound itself but rather at the subsequent steps where it is incorporated into a larger, chiral molecule.

The utility of this compound as an achiral precursor is well-documented in the synthesis of the Tatarinoids. In the syntheses of (-)-Tatarinoid A and (-)-Tatarinoid C, the chirality of the final natural product is not introduced during the bromination or manipulation of the trimethoxybenzene ring. Instead, the stereocenter is sourced from a separate, chiral starting material, such as methyl (R)-2-(tert-butyldimethylsilyloxy)propionate csus.edu. The aryllithium reagent derived from this compound is added to this chiral electrophile, thereby incorporating the achiral bromo-trimethoxybenzene moiety into a molecule with a defined three-dimensional structure csus.edu. This approach demonstrates a common synthetic strategy where stereochemistry is controlled by the selection of chiral reagents that react with the achiral bromo-trimethoxybenzene unit.

Total Synthesis Approaches to Natural Products Incorporating the this compound Moiety

The this compound moiety is a key structural component and starting material in the total synthesis of several biologically active natural products. Its functionalization allows for its integration into complex molecular architectures through various cross-coupling and addition reactions.

Notable examples include:

Benzocamphorin F : This anti-inflammatory agent, isolated from the fungus Taiwanofungus camphoratus, was synthesized in three steps starting from 1,2,4-trimethoxybenzene mdpi.comnih.gov. The key intermediate, this compound, was engaged in a Sonogashira coupling with 2-methyl-3-butyn-2-ol, demonstrating an efficient pathway to this enynyl-benzenoid mdpi.com.

Tatarinoids A, B, and C : These compounds, isolated from the medicinal plant Acorus tatarinowii, have been synthesized using this compound as a cornerstone csus.educsus.edubenthamdirect.com. The syntheses of (-)-Tatarinoid A and C were accomplished in just three steps, involving the formation of an aryllithium intermediate which then reacts with chiral precursors csus.edubenthamdirect.com. The synthesis of (-)-Tatarinoid B was achieved in five steps from the same starting material csus.edubenthamdirect.com. These syntheses were also instrumental in revising the absolute stereochemical configurations of the natural products benthamdirect.com.

Trisphaeridine : This antiparasitic phenanthridine (B189435) alkaloid was synthesized in four linear steps, also commencing with this compound nih.govnih.gov. The synthetic route involved a Suzuki-Miyaura coupling reaction to form a biaryl aldehyde, which then underwent a novel photochemically-mediated cyclization to construct the core phenanthridine framework nih.gov.

| Natural Product | Synthetic Utility of this compound | Key Reaction(s) | Reference(s) |

|---|---|---|---|

| Benzocamphorin F | Key intermediate formed by bromination of 1,2,4-trimethoxybenzene. | Sonogashira coupling | mdpi.comnih.gov |

| (-)-Tatarinoid A & C | Starting material converted to an aryllithium reagent. | Metal-halogen exchange followed by addition to a chiral electrophile. | csus.edubenthamdirect.com |

| (-)-Tatarinoid B | Key starting material for a five-step synthesis. | Metal-halogen exchange and subsequent reactions. | csus.edubenthamdirect.com |

| Trisphaeridine | Starting material for a four-step synthesis. | Suzuki-Miyaura coupling followed by photochemical cyclization. | nih.govnih.gov |

Green Chemistry Approaches in the Synthesis of Bromo-trimethoxybenzenes

The synthesis of brominated aromatic compounds, including bromo-trimethoxybenzenes, has traditionally relied on methods that are often hazardous and environmentally taxing acs.org. In response, significant research has focused on developing greener synthetic alternatives that prioritize safety, efficiency, and sustainability.

Atom Economy and Waste Reduction in Bromination Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional electrophilic bromination using molecular bromine (Br₂) suffers from poor atom economy, as a maximum of only 50% of the bromine atoms end up in the product, with the other half being converted into hydrogen bromide (HBr) byproduct.

Reagents like N-Bromosuccinimide (NBS) are often considered safer alternatives to liquid bromine because they are solids and easier to handle wordpress.commasterorganicchemistry.com. However, NBS also exhibits low atom economy, as only one bromine atom from the molecule is utilized, generating succinimide and HBr as byproducts wordpress.combridgew.edu. To address these inefficiencies, greener methods focus on in-situ generation of the brominating agent or the catalytic oxidation of the HBr byproduct, allowing the second bromine atom to be utilized. For example, oxidative bromination techniques that use an oxidant in conjunction with a bromide source can achieve 100% atom economy with respect to bromine researchgate.net.

Development of Reagent-Free or Catalyst-Recyclable Methods

A key goal in green chemistry is to minimize waste by using catalytic rather than stoichiometric reagents and by developing processes that are solvent-free or use environmentally benign solvents like water.

Several innovative approaches have been developed for the bromination of aromatic compounds that align with these principles:

Recyclable Catalytic Systems : An efficient and recyclable CaBr₂–Br₂ system has been developed for the bromination of aromatic compounds in water, eliminating the need for organic solvents and metal catalysts. The system can be regenerated and reused for multiple cycles with consistent yields and selectivity rsc.org. Other recyclable catalysts include various metal-organic frameworks and supported metal nanoparticles that facilitate halogenation mdpi.comnih.govbeilstein-journals.org.

Solvent-Free and Catalyst-Free Methods : Bromination can be performed under solvent-free conditions, for example, by using alumina-supported NBS, which has been shown to be an efficient reagent for the ring bromination of various aromatic compounds researchgate.net. Additionally, combinations of ammonium bromide with an oxidant like Oxone® can achieve rapid and regioselective bromination in mild, catalyst-free conditions, often using water or methanol as the solvent organic-chemistry.org. Another approach involves the in situ generation of bromine from the reaction of bromide and bromate salts upon acidification, which avoids the handling of hazardous liquid bromine and uses water as the solvent rsc.org.

| Green Approach | Reagents/Method | Key Advantages | Reference(s) |

|---|---|---|---|

| Recyclable Aqueous System | CaBr₂–Br₂ in water | Recyclable, solvent-free isolation, no metal catalyst required. | rsc.org |

| Solvent-Free Bromination | NBS on Alumina | Avoids organic solvents, simple and rapid procedure. | researchgate.net |

| Catalyst-Free Aqueous System | Ammonium Bromide / Oxone® | No catalyst needed, mild conditions, short reaction times. | organic-chemistry.org |

| In-situ Bromine Generation | Bromide-Bromate salts in water | Avoids handling liquid Br₂, high atom efficiency. | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 2,4,5 Trimethoxybenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. byjus.com The archetypal SNAr mechanism involves two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. byjus.com Subsequently, the leaving group departs, restoring the aromaticity of the ring.

A critical requirement for the classical SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. byjus.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In the case of 1-Bromo-2,4,5-trimethoxybenzene, the benzene (B151609) ring is substituted with three methoxy (B1213986) (-OCH3) groups, which are strong electron-donating groups. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, this compound is generally unreactive in standard SNAr reactions.

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition, or benzyne (B1209423), mechanism. This mechanism does not require activation by electron-withdrawing groups but proceeds through a highly reactive benzyne intermediate. It typically requires a very strong base, such as sodium amide (NaNH2), to deprotonate a hydrogen atom ortho to the leaving group, leading to the elimination of the leaving group and the formation of a triple bond within the benzene ring. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. For this compound, the presence of a hydrogen atom at the C6 position, ortho to the bromine atom, makes the formation of a benzyne intermediate theoretically possible under strongly basic conditions.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The methoxy groups in this compound are powerful activating groups for EAS, directing incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but is also an ortho, para-director.

In this compound, the positions ortho and para to the three methoxy groups and the bromine atom are already substituted, with the exception of the C6 position. The C6 position is ortho to the methoxy group at C5 and meta to the methoxy groups at C2 and C4, as well as being meta to the bromine atom at C1. The strong activating and directing effects of the methoxy groups, particularly the one at C5, make the C6 position the most nucleophilic and, therefore, the most likely site for electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur at this position. The high electron density of the ring suggests that these reactions would proceed under mild conditions.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. This compound is expected to be a versatile building block in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. mt.comlibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org A base is required to activate the organoboron reagent for transmetalation. organic-chemistry.org this compound can readily participate in Suzuki-Miyaura couplings with various boronic acids to generate a diverse range of substituted aromatic compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 °C |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 °C |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-110 °C |

This table presents typical conditions and is not exhaustive of all possible variations.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium complex, from which the Pd(0) catalyst is regenerated by reaction with a base. wikipedia.org this compound can be coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, via the Heck reaction to produce substituted stilbenes and cinnamates.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or NMP | 100-140 °C |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 °C |

| Pd/C | - | NaOAc | Acetonitrile | Reflux |

This table presents typical conditions and is not exhaustive of all possible variations.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgnrochemistry.com The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. ucsb.edu this compound can be coupled with terminal alkynes to synthesize substituted arylalkynes, which are valuable intermediates in organic synthesis.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 60 °C |

| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 50-80 °C |

| Pd(OAc)₂/XPhos | - (Copper-free) | K₂CO₃ or Cs₂CO₃ | Dioxane or H₂O | Room Temp - 100 °C |

This table presents typical conditions and is not exhaustive of all possible variations.

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to form an aryl radical. This can be initiated by radical initiators, light, or through single-electron transfer (SET) processes. One important radical reaction is reductive dehalogenation (hydrodebromination), where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or through catalytic hydrogenation under certain conditions.

Furthermore, the aryl radical generated from this compound can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, often under transition-metal-free conditions.

Oxidative and Reductive Transformations

The electron-rich nature of the this compound ring makes it susceptible to oxidation. Electrochemical oxidation of similarly structured trimethoxybenzenes has been shown to result in the formation of quinones, often accompanied by demethoxylation. researchgate.net Chemical oxidizing agents can also effect similar transformations.

In terms of reduction, besides the aforementioned hydrodebromination of the C-Br bond, the aromatic ring itself can be reduced under forcing conditions. Catalytic hydrogenation of benzene rings typically requires high pressures of hydrogen gas and potent catalysts like rhodium on carbon, which would convert the substituted benzene ring into a substituted cyclohexane.

Mechanistic Investigations of Key Transformations

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of complex organic reactions. DFT studies on the electrophilic bromination of anisole (B1667542) (methoxybenzene), a simpler analog, have provided detailed insights into the reaction pathway. rsc.org These studies confirm that the reaction proceeds through an addition-elimination mechanism and help to explain the ortho/para directing effect of the methoxy group, attributing it to a combination of strong electron delocalization and favorable non-covalent interactions in the transition state. rsc.org Such computational approaches can be extended to this compound to predict its regioselectivity in electrophilic substitution reactions and to rationalize the observed outcomes.

For metal-catalyzed cross-coupling reactions, DFT calculations have been instrumental in mapping out the potential energy surfaces of the catalytic cycles for Suzuki, Heck, and Sonogashira reactions. These studies help to understand the roles of ligands, bases, and solvents in influencing reaction rates and selectivity. They can be used to model the oxidative addition, transmetalation, and reductive elimination steps for substrates like this compound, providing a deeper understanding of its reactivity in these important synthetic transformations.

Spectroscopic Probes for Reaction Intermediates

The elucidation of reaction mechanisms involving this compound often necessitates the identification and characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose, providing insights into the structural and electronic properties of these fleeting species. In-situ monitoring methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the real-time observation of reactant transformation and intermediate formation. nih.gov Mass spectrometry (MS) also plays a crucial role in detecting and identifying reaction intermediates, particularly in complex reaction mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful for tracking the progress of reactions involving this compound. By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals, the formation of intermediates and products can be followed. The chemical shifts, coupling constants, and signal multiplicities provide detailed structural information about the molecules present in the reaction mixture at any given time.

For instance, in reactions where the bromine atom is substituted, changes in the aromatic region of the ¹H NMR spectrum are indicative of the reaction's progress. The integration of diagnostic signals can be used to determine the ratio of reactants, intermediates, and products. rsc.org Similarly, ¹³C NMR can reveal changes in the carbon skeleton and the electronic environment of the carbon atoms.

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 1-Bromo-2,4-dimethoxybenzene | CDCl₃ | 7.364 (d), 6.448 (dd), 6.358 (d), 3.821 (s), 3.750 (s) chemicalbook.com |

| 1,3,5-Trimethoxybenzene (B48636) | CDCl₃ | 6.09 (s, 3H), 3.78 (s, 9H) |

| 1,3,5-Tribromo-2,4,6-trimethoxybenzene | CDCl₃ | 3.90 (s, 9H) rsc.org |

This table provides representative ¹H NMR data for compounds structurally related to this compound to illustrate typical chemical shifts. The actual shifts for reaction intermediates will vary depending on their specific structures.

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying reaction kinetics and detecting intermediates that possess a chromophore. thermofisher.comsapub.org The electronic transitions within a molecule give rise to absorption bands in the UV-Vis region. As the reaction proceeds, changes in the conjugation or the electronic structure of the aromatic ring of this compound and its derivatives will lead to shifts in the absorption maxima (λ_max) and changes in molar absorptivity.

By monitoring the absorbance at a specific wavelength over time, the rate of disappearance of a reactant or the formation of a product or intermediate can be quantified. thermofisher.com This data can then be used to determine the reaction order and rate constant. For example, in a study involving the halogenation of 1,3,5-trimethoxybenzene, HPLC with a diode array detector was used to monitor the concentrations of the starting material and the halogenated products by their characteristic UV absorbances at specific wavelengths. rsc.org

Table 2: UV-Vis Absorption Data for Related Compounds

| Compound | Wavelength (nm) |

| 1,3,5-trimethoxybenzene (TMB) | 266 rsc.org |

| Chloro-1,3,5-trimethoxybenzene (Cl-TMB) | 271 rsc.org |

| Bromo-1,3,5-trimethoxybenzene (Br-TMB) | 271 rsc.org |

This table shows the UV absorption wavelengths used for the quantification of 1,3,5-trimethoxybenzene and its halogenated derivatives, illustrating the principle of using UV-Vis spectroscopy to monitor reaction components.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection of reaction intermediates, even at very low concentrations. nih.gov Electrospray ionization (ESI-MS) is particularly well-suited for monitoring reactions in solution, as it can directly sample the reaction mixture and ionize the species present. nih.gov The resulting mass-to-charge ratio (m/z) of the ions provides direct information about the molecular weight of the intermediates.

In reactions catalyzed by metal complexes, for instance, ESI-MS can be used to identify and characterize the catalytic species and any intermediates formed during the catalytic cycle. nih.gov By analyzing the fragmentation patterns of the detected ions (MS/MS or MSⁿ), further structural information about the intermediates can be obtained. nih.gov While specific examples for this compound are not detailed in the search results, the principles of using MS to identify reactive intermediates are broadly applicable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for a complete structural assignment. Although experimental spectra for this specific compound are not widely published, its spectral characteristics can be accurately predicted based on established principles of chemical shifts and coupling constants.

The ¹H NMR spectrum of 1-Bromo-2,4,5-trimethoxybenzene is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the protons of the three methoxy (B1213986) groups.

Aromatic Protons: The benzene (B151609) ring has two protons located at positions C-3 and C-6. Due to the different electronic environments created by the surrounding bromo and methoxy substituents, these protons are chemically non-equivalent and are expected to appear as two distinct singlets. The proton at C-3 (H-3) is flanked by two methoxy groups, while the proton at C-6 (H-6) is adjacent to a bromine atom and a methoxy group. The electron-donating methoxy groups increase the electron density (shielding), shifting signals upfield, whereas the electron-withdrawing bromine atom decreases electron density (deshielding), shifting signals downfield. Consequently, the H-6 signal is predicted to appear at a lower field (higher ppm) than the H-3 signal. As there are no adjacent protons (vicinal or meta coupling partners), both signals appear as sharp singlets.

Methoxy Protons: The compound has three methoxy (–OCH₃) groups at positions C-2, C-4, and C-5. These groups are in distinct chemical environments and are expected to produce three separate singlets, each integrating to three protons.

The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | ~6.6 - 6.8 | Singlet (s) |

| Aromatic H-6 | ~7.0 - 7.2 | Singlet (s) |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Three Singlets (s) |

Aromatic Carbons: Six signals correspond to the benzene ring carbons. The carbons bearing methoxy groups (C-2, C-4, C-5) are expected to be significantly deshielded and appear at a lower field (higher ppm) compared to the protonated carbons. The carbon attached to the bromine atom (C-1) will have its chemical shift influenced by the heavy atom effect, typically appearing more upfield than might be expected based solely on electronegativity. The two protonated carbons (C-3 and C-6) will appear at a higher field.

Methoxy Carbons: The three carbons of the methoxy groups will appear in the typical upfield region for sp³-hybridized carbons in ethers.

Predicted chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~115 - 118 |

| C-2 (C-OCH₃) | ~150 - 153 |

| C-3 (C-H) | ~98 - 102 |

| C-4 (C-OCH₃) | ~148 - 151 |

| C-5 (C-OCH₃) | ~142 - 145 |

| C-6 (C-H) | ~112 - 115 |

| 2-OCH₃ | ~56.0 - 57.0 |

| 4-OCH₃ | ~56.0 - 57.0 |

| 5-OCH₃ | ~55.5 - 56.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum is expected to be very simple, showing no cross-peaks between the two aromatic singlets (H-3 and H-6), confirming their lack of coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would show clear cross-peaks connecting the H-3 signal to the C-3 signal, H-6 to C-6, and each of the three methoxy proton singlets to their respective methoxy carbon signals. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) ¹H-¹³C correlations and is the most powerful tool for piecing together the molecular skeleton. Key expected correlations include:

The H-3 proton signal correlating to the carbons at C-1, C-2, C-4, and C-5.

The H-6 proton signal correlating to the carbons at C-1, C-2, C-4, and C-5.

The protons of the 2-OCH₃ group correlating to the C-2 carbon.

The protons of the 4-OCH₃ group correlating to the C-4 carbon.

The protons of the 5-OCH₃ group correlating to the C-5 carbon.

These HMBC correlations would provide unequivocal proof of the 1-Bromo-2,4,5-trimethoxy substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₁₁BrO₃. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by approximately 2 Da.

The calculated exact masses for the molecular ions are presented below.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrO₃]⁺ | ⁷⁹Br | 245.98916 |

| [C₉H₁₁⁸¹BrO₃]⁺ | ⁸¹Br | 247.98711 |

In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of this fragmentation provides valuable clues about the molecule's structure.

Molecular Ion Peak (M⁺): The spectrum is expected to show a strong molecular ion peak cluster at m/z 246 and 248, corresponding to the two bromine isotopes.

Key Fragmentation Pathways: Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals.

Loss of a Methyl Radical (M-15): A common fragmentation for methoxy compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a prominent fragment ion cluster at m/z 231/233.

Loss of Formaldehyde (B43269) (M-30): Subsequent loss of formaldehyde (CH₂O) from the M-15 fragment is also a likely pathway.

Loss of a Bromo Radical (M-79/81): Cleavage of the C-Br bond would result in a fragment ion at m/z 167, corresponding to the [C₉H₁₁O₃]⁺ ion.

The major expected fragments are summarized in the table below.

| m/z (⁷⁹Br / ⁸¹Br) | Loss | Fragment Formula |

| 246 / 248 | - | [C₉H₁₁BrO₃]⁺ (Molecular Ion) |

| 231 / 233 | •CH₃ (15 Da) | [C₈H₈BrO₃]⁺ |

| 167 | •Br (79 / 81 Da) | [C₉H₁₁O₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental data regarding the infrared spectrum of this compound, including specific absorption bands and their corresponding vibrational modes, is not available in the public domain. An analysis of characteristic functional group frequencies would typically be presented here.

X-ray Crystallography for Solid-State Structure Determination

Published X-ray crystallographic data for this compound, which would provide definitive information on its solid-state structure, including unit cell parameters, space group, bond lengths, and bond angles, could not be found. Such data is essential for a complete structural elucidation.

Pharmacological and Biological Research Applications

Medicinal Chemistry Applications of 1-Bromo-2,4,5-trimethoxybenzene Derivatives

The trimethoxybenzene scaffold is a recurring motif in numerous biologically active molecules. The bromo-functionalized variant, this compound, provides a reactive handle for chemists to introduce new functionalities and build complex molecular architectures, making it a valuable precursor in the synthesis of potential therapeutic agents.

The this compound core is a fundamental building block in the synthesis of compounds targeting significant cellular machinery, particularly in the realm of anticancer research. Its utility stems from the ability to participate in various coupling reactions where the bromine atom can be substituted to create more complex structures.

For instance, the trimethoxybenzene moiety is a key component of potent antimitotic agents. Research has shown that indole (B1671886) derivatives featuring a trimethoxybenzene ring exhibit powerful antiproliferative activity. Specifically, a series of 1-benzyl-4,5,6-trimethoxyindoles were designed and synthesized as novel agents that act on the colchicine (B1669291) binding site of tubulin. researchgate.net In a similar vein, the related compound 5-bromo-1,2,3-trimethoxybenzene (B181038) (an isomer) is used to synthesize analogs of HA14-1, a compound noted for its promising anticancer properties. sigmaaldrich.com These examples underscore the role of bromo-trimethoxybenzene isomers as essential intermediates in creating compounds that disrupt microtubule dynamics, a validated strategy in cancer therapy.

The synthesis of these complex molecules often involves multi-step processes where the bromo-trimethoxybenzene unit is introduced early on. For example, the synthesis of certain bioactive indole derivatives may start from a suitably substituted aniline, which is then elaborated into the final indole structure, carrying the critical trimethoxybenzene pharmacophore.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of trimethoxybenzene, these studies have provided valuable insights into how specific structural features influence their pharmacological effects.

Antimitotic Agents: In the development of 3,4,5-trimethoxychalcones as mitotic arresters, SAR studies revealed that the positioning of the carbonyl group is critical for activity. nih.gov Compounds with the carbonyl group adjacent to the trimethoxybenzene A-ring showed higher potency in inhibiting tubulin assembly. nih.gov This is because the trimethoxyphenyl ring fits into a specific subcavity of the colchicine binding site on tubulin, an interaction that is more favorable with this orientation. nih.gov Further studies on chalcone-trimethoxycinnamide hybrids showed that an α,β-unsaturated ketone moiety in the linker connecting the chalcone (B49325) and trimethoxycinnamoyl parts enhances antiproliferative activity. mdpi.com

Efflux Pump Inhibitors: In the context of overcoming bacterial antibiotic resistance, derivatives of trimethoxybenzoic acid have been investigated as efflux pump inhibitors (EPIs). SAR studies highlighted that the trimethoxybenzoic acid structure itself was important for EPI activity. nih.gov

| Compound Class | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| Trimethoxychalcones | Tubulin | Higher potency when the carbonyl group is adjacent to the trimethoxybenzene ring. | nih.gov |

| Chalcone-trimethoxycinnamide hybrids | Cancer Cells | An α,β-unsaturated ketone moiety in the linker enhances antiproliferative activity. | mdpi.com |

| Trimethoxybenzoic acid derivatives | Bacterial Efflux Pumps | The trimethoxybenzoic acid moiety is important for inhibitory activity. | nih.gov |

| Resveratrol derivatives | Tyrosinase | The double bond in the stilbene (B7821643) skeleton is critical for inhibition. | nih.gov |

Biochemical Interactions and Molecular Mechanisms

Understanding the biochemical interactions and molecular mechanisms of trimethoxybenzene derivatives is key to elucidating their biological effects. Research has focused on identifying their cellular targets, the pathways they modulate, and their specific interactions with enzymes and receptors.

The primary cellular target for many anticancer trimethoxybenzene derivatives is the microtubule network. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov

Microtubule Disruption and Mitotic Arrest: Compounds such as 3,4,5-trimethoxychalcones and 1-benzyl-4,5,6-trimethoxyindoles function as microtubule-destabilizing agents. researchgate.netnih.gov They bind to tubulin, the protein subunit of microtubules, at or near the colchicine binding site. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. nih.gov The interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death). nih.govmdpi.com Studies have shown that potent chalcone derivatives can provoke cell loss and chromatin condensation, which are hallmarks of apoptosis. nih.gov

Inhibition of Bacterial Efflux Pumps: In microbiology, trimethoxybenzene derivatives have been shown to target bacterial efflux pumps. nih.gov These pumps are membrane proteins that bacteria use to expel antibiotics, conferring multidrug resistance. By inhibiting these pumps, certain trimethoxybenzoic acid derivatives can restore the efficacy of antibiotics against resistant bacterial strains like Salmonella enterica and Staphylococcus aureus. nih.gov

Modulation of Serotonergic Pathways: The trimethoxybenzene scaffold is also present in psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine). Mescaline and its analogs primarily exert their effects by interacting with the serotonergic system, particularly as agonists at serotonin (B10506) 5-HT2A receptors. wikipedia.org Activation of these receptors, especially in the prefrontal cortex, is believed to be central to their psychedelic effects. wikipedia.org

Derivatives of trimethoxybenzene have been shown to inhibit the activity of several enzymes implicated in various physiological and pathological processes.

Lipoxygenase Inhibition: Certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives are potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in inflammatory responses, platelet aggregation, and the progression of some cancers and diabetes. nih.gov Top compounds from this class display nanomolar potency against 12-LOX and exhibit excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov

Tyrosinase Inhibition: Resveratrol derivatives, which share structural similarities with some trimethoxybenzene compounds, have been tested for their inhibitory effects on tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.

Monoamine Oxidase (MAO) Interaction: The metabolism of mescaline, a trimethoxy-substituted compound, involves oxidative deamination, a reaction that can be catalyzed by monoamine oxidases (MAO-A and MAO-B). wikipedia.org Studies have shown that the cytotoxicity of mescaline can be potentiated by the MAO-A inhibitor clorgiline, suggesting an interaction with this enzyme system. wikipedia.org

The trimethoxybenzene moiety plays a significant role in the binding of ligands to various receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system.

Serotonin Receptor Binding: The trimethoxy-substitution pattern is a key determinant of affinity for serotonin (5-HT) receptors. Mescaline acts as a partial agonist at serotonin 5-HT2A receptors. wikipedia.org More complex molecules incorporating a bromo-dimethoxyphenyl structure, such as CIMBI-36 (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), show high and selective affinity for 5-HT2A and 5-HT2C receptors. nih.gov In vitro binding assays are used to determine the affinity of these compounds, often expressed as the inhibition constant (Ki).

Tubulin Binding: As mentioned previously, trimethoxybenzene derivatives designed as antimitotic agents bind to tubulin. Docking studies have provided a model for this interaction, showing that the 3,4,5-trimethoxyphenyl ring of certain chalcones occupies the same subcavity in the colchicine binding site as the trimethoxybenzene ring of colchicine itself. nih.gov This interaction is further stabilized by hydrogen bonds between the ligand's carbonyl oxygen and amino acid residues like Asp β251 and Leu β255 in tubulin. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |

|---|---|---|---|---|

| CIMBI-36 | 5-HT2A | 1.01 ± 0.17 nM | 0.53 ± 0.1 nM | nih.gov |

| CIMBI-36 | 5-HT2C | 1.7 ± 0.1 nM | N/A | nih.gov |

| Mescaline | 5-HT2A | > 5000 nM | ~10,000 nM | wikipedia.org |

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A | 29 nM | N/A | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine | 5-HT2B | 39 nM | N/A | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine | 5-HT7 | 33 nM | N/A | researchgate.net |

Preclinical Evaluation of Analogs

The preclinical assessment of new chemical entities is a critical step in the drug discovery pipeline, involving both in vitro and in vivo studies to determine their therapeutic potential and preliminary safety profiles. For compounds related to the trimethoxyphenyl structure, this evaluation has often focused on their anticancer properties.

In Vitro Biological Activity Screening (e.g., anti-proliferative effects)

The initial screening of novel compounds typically involves assessing their cytotoxic or anti-proliferative effects against various cancer cell lines. This provides a preliminary indication of their potential as anticancer agents.

A number of studies have focused on synthesizing and evaluating trimethoxyphenyl-containing molecules. For instance, a series of novel trimethoxyphenyl-based analogues were synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. Several of these compounds demonstrated significant cytotoxic potency against the hepatocellular carcinoma (HepG2) cell line. nih.gov

Similarly, derivatives of 1-(2,4,6-trimethoxyphenyl)butan-1-one, specifically chalcones, have been designed and synthesized. Many of these compounds exhibited inhibitory effects on tumor cells in vitro. One notable derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, showed potent activity against HeLa and MCF-7 cancer cell lines.

The table below summarizes the in vitro anti-proliferative activity of some trimethoxyphenyl derivatives, highlighting the diversity of scaffolds and their cytotoxic potential.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Trimethoxyphenyl-based oxazolone (B7731731) analog | HepG2 | 1.38 - 3.21 | nih.gov |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 |

These findings underscore the potential of the trimethoxyphenyl moiety as a key component in the design of new anticancer agents. The variation in activity with different structural modifications suggests that a systematic exploration of analogs, potentially including those derived from this compound, could lead to the discovery of highly potent compounds.

In Vivo Pharmacological Studies in Disease Models

While specific in vivo data for direct analogs of this compound were not found in the reviewed literature, studies on other trimethoxyphenyl-containing compounds have shown promising results. For example, some pyrazoline derivatives bearing a trimethoxyphenyl group have been evaluated for their in vivo anti-inflammatory activity.

The transition from in vitro to in vivo studies is a critical step that often presents significant challenges. However, the potent in vitro activity observed for many trimethoxyphenyl derivatives provides a strong rationale for their further development and evaluation in preclinical animal models. The data from such studies would be instrumental in determining their true therapeutic potential.

Advanced Applications and Emerging Research Areas

Materials Science Applications of Trimethoxybenzene Scaffolds

The trimethoxybenzene scaffold, the core structure of 1-Bromo-2,4,5-trimethoxybenzene, is increasingly being incorporated into the design of novel materials with specialized functionalities. The arrangement of the methoxy (B1213986) groups influences the electron density of the benzene (B151609) ring, which in turn affects the properties of the resulting materials.

In the realm of polymer science, trimethoxybenzene derivatives are being investigated as monomers for the synthesis of advanced polymers. These polymers may exhibit unique optical, electronic, or thermal properties. For instance, the incorporation of the trimethoxybenzene unit can enhance the solubility and processability of polymers, making them suitable for applications in coatings, films, and other formulated products. The versatility of the trimethoxybenzene scaffold is also evident in its use in functional applications such as coupling agents in oxidative hair dyes.

Furthermore, the reactivity of the bromine atom in this compound allows for its use as a starting material in the synthesis of more complex molecules that can serve as building blocks for materials with tailored properties. sigmaaldrich.com Research is ongoing to explore the full potential of trimethoxybenzene scaffolds in the development of new materials for a wide range of applications.

Environmental Chemistry: Role in Disinfection Byproduct Formation and Quenching

The environmental fate and impact of substituted aromatic compounds like this compound are areas of active investigation. One key area of interest is its potential involvement in the formation of disinfection byproducts (DBPs) in water treatment processes. While direct evidence for the formation of this compound as a DBP is limited, the study of related trimethoxybenzene compounds provides insights into their potential reactivity with disinfectants.

Conversely, research has also explored the role of certain organic compounds in "quenching" or mitigating the formation of DBPs. The electron-rich nature of the trimethoxybenzene ring suggests that it could potentially react with and neutralize residual disinfectants or reactive species that lead to DBP formation. A study demonstrated a visible light-promoted bromination of electron-rich aromatic compounds using HBr and molecular oxygen, which could have implications for understanding transformation pathways in environmental systems. mpg.de Further research is necessary to fully elucidate the role of this compound and its derivatives in the complex chemistry of water disinfection.

Analytical Chemistry: Use as a Derivatizing Agent

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection by methods such as chromatography and mass spectrometry. While the direct use of this compound as a standard derivatizing agent is not widely documented, its structural features suggest potential applications in this area.

The reactive bromine atom can participate in various coupling reactions, allowing it to be attached to other molecules. This could be particularly useful for analytes that lack a suitable chromophore or fluorophore for detection. By reacting with this compound, these analytes could be "tagged" with the trimethoxybenzene moiety, which may enhance their detectability. Studies on the assignment of absolute configuration of polyfunctional compounds by NMR have utilized chiral derivatizing agents, a field where derivatives of this compound could potentially find application. researchgate.net

Computational Drug Design and Virtual Screening Using this compound as a Template

The scaffold of this compound serves as a valuable template in computational drug design and virtual screening. This approach allows for the in-silico exploration of vast chemical libraries to identify potential drug candidates with desired biological activities. The trimethoxyphenyl group is a common feature in many biologically active natural products and synthetic compounds.

By using the this compound structure as a starting point, computational chemists can design and evaluate virtual libraries of related compounds. The bromine atom provides a convenient handle for virtual modifications, allowing for the exploration of a wide range of substituents to optimize binding affinity and selectivity for a particular biological target. For example, computational studies have been used to create a homology model of the Plasmodium falciparum ATP4 (PfATP4) protein, a potential drug target for new antimalarial treatments, and to study the interactions of inhibitors with this target. csus.edu Such computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Development of Novel Heterocyclic Compounds from this compound

This compound is a key starting material for the synthesis of a diverse array of novel heterocyclic compounds, many of which exhibit interesting biological activities. nottingham.ac.uk The reactivity of the bromo- and methoxy-substituted benzene ring allows for its elaboration into various ring systems.

One significant application is in the synthesis of xanthones and their derivatives. wits.ac.za Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone core structure, known for their wide range of pharmacological properties. For instance, this compound has been utilized in the synthesis of xanthones that were subsequently evaluated for their anti-HIV activity. wits.ac.za

Furthermore, this compound is a precursor for the synthesis of various alkaloids and other complex natural products. For example, it has been employed in the total synthesis of (-)-Tatarinoid B, a natural product isolated from the plant Acorus tatarinowii. csus.edubenthamdirect.com The synthesis of trisphaeridine, a phenanthridine (B189435) alkaloid, has also been achieved in a multi-step synthesis starting from this compound. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net These examples highlight the importance of this compound as a versatile building block in the construction of complex and potentially bioactive molecules.

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound

| Precursor | Reaction | Product | Application/Significance |

|---|---|---|---|

| This compound | Multi-step synthesis including reaction with benzyl-2-(benzyloxy)benzoate and subsequent cyclization | 2,3-dimethoxy-9H-xanthen-9-one | Core structure of xanthones with potential biological activities. wits.ac.za |

| This compound | Five-step synthesis | (-)-Tatarinoid B | Natural product with pharmacological effects on the central nervous system. csus.edubenthamdirect.com |

| This compound | Four-step synthesis including Suzuki-Miyaura coupling | Trisphaeridine | Phenanthridine alkaloid. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net |

Patents and Intellectual Property in this compound Research

The growing interest in the applications of this compound and its derivatives is reflected in the patent literature. Companies and research institutions are actively seeking to protect their intellectual property related to novel synthetic methods, new compounds derived from this starting material, and their applications in various fields.

Patents have been filed that describe the use of this compound in the synthesis of compounds with potential therapeutic applications, such as in the development of new antitumor agents. unipa.it For example, a patent application discloses its use in a method for producing an oxidation reaction product of an aromatic compound. google.com Another patent mentions the compound in the context of a toner for developing an electrostatic charge image. google.com This indicates the commercial interest in harnessing the properties of this versatile chemical for various technological and medicinal purposes. The ongoing patent activity suggests a dynamic and evolving research landscape for this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

1-Bromo-2,4,5-trimethoxybenzene is a substituted aromatic compound whose current significance in the scientific landscape is primarily as a specialized chemical intermediate and building block. Its availability from suppliers of rare and unique chemicals underscores its role in early-discovery research rather than large-scale industrial use. sigmaaldrich.comresearchgate.net The research landscape is not focused on the compound's direct applications but rather on its utility in constructing more complex molecular architectures.

The core value of this compound lies in its specific substitution pattern: a bromine atom ortho to two methoxy (B1213986) groups and para to another. This arrangement provides a reactive handle—the bromine atom—for a variety of coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig) and nucleophilic substitutions. The electron-donating methoxy groups activate the benzene (B151609) ring, influencing the reactivity and positioning of subsequent synthetic transformations.

Current research implicitly utilizes this compound and its isomers as precursors for a range of target molecules. For instance, the isomeric 5-Bromo-1,2,3-trimethoxybenzene (B181038) is a known precursor for synthesizing analogs of HA14-1, which exhibit anticancer properties, and for creating N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives with potential applications in the field of electrophotography. sigmaaldrich.com The overarching theme in the current landscape is the strategic incorporation of the trimethoxy-bromophenyl moiety into larger, more functional molecules, particularly in the fields of medicinal chemistry and material science.

Unexplored Avenues in Synthetic Methodology

The synthesis of this compound and its isomers relies on established but often cumbersome organic chemistry reactions. Common strategies involve the electrophilic bromination of a trimethoxybenzene precursor or multi-step sequences starting from more accessible materials. For example, a prevalent method for a related isomer involves a Sandmeyer reaction, where 3,4,5-trimethoxyaniline (B125895) is diazotized and subsequently treated with a bromide salt to yield the target compound. researchgate.net While effective, this method requires careful control of low temperatures and handling of potentially unstable diazonium intermediates.

The limitations of current methods highlight several unexplored avenues for synthetic innovation.

Direct C-H Activation/Bromination: A significant advancement would be the development of a regioselective C-H activation and bromination protocol. This would allow for the direct synthesis of this compound from 1,2,4-trimethoxybenzene (B152335), eliminating the need for pre-functionalized starting materials like anilines. Research into transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) that can direct bromination to the desired position on the electron-rich ring could lead to a more atom-economical and efficient process.

Flow Chemistry Processes: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for hazardous or fast reactions. researchgate.net Developing a flow-based process for the synthesis of this compound could improve safety, increase yield, and facilitate easier scale-up compared to traditional batch processing. researchgate.net

Enzymatic and Biocatalytic Routes: The use of enzymes, such as halogenases, for regioselective bromination is a largely unexplored but potentially powerful green chemistry approach. Engineering an enzyme to specifically halogenate the 1-position of 1,2,4-trimethoxybenzene would represent a novel and highly sustainable synthetic route.

| Method | Starting Material(s) | Key Reagents | Reported Advantages | Reported Challenges | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | 3,4,5-Trimethoxyaniline | NaNO₂, HBr, CuBr | Good yield (~87.5%) | Requires low temperature; handling of diazonium salts | researchgate.net |

| Multi-step from o-Vanillin | o-Vanillin | Bromine, Sodium Percarbonate, Dimethyl Carbonate | Uses inexpensive starting material; avoids highly toxic reagents | Multi-step process; overall yield may be lower | patsnap.com |

| Direct Bromination | 1,2,3-Trimethoxybenzene | Potassium Bromide with special catalyst | Direct, fewer steps | Difficulty in achieving reaction due to catalyst issues | patsnap.com |

Potential for Novel Therapeutic and Material Applications

The trimethoxyphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity. While this compound itself is not a therapeutic, it serves as a crucial precursor to molecules with substantial potential.

Therapeutic Applications: Research has consistently shown that derivatives containing the isomeric 3,4,5-trimethoxyphenyl group possess potent anti-inflammatory properties, often acting as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.comresearchgate.net This selectivity is a highly desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Enhanced NSAIDs: Studies have demonstrated that conjugating existing NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with a 3,4,5-trimethoxybenzyl moiety can dramatically enhance their anti-inflammatory activity and COX-2 inhibition. mdpi.comresearchgate.net For example, a ketoprofen derivative incorporating this group showed a 91% reduction in rat paw edema, compared to 47% for ketoprofen alone. mdpi.com

Novel Heterocyclic Compounds: The trimethoxyphenyl group has been incorporated into various heterocyclic systems, such as benzo[d]oxazoles and thiazoles, to create new classes of anti-inflammatory agents. nih.govresearchgate.net These novel compounds have shown promising efficacy in pre-clinical models, with some exhibiting more potent action than the reference drug meloxicam. researchgate.net

Anticancer and Antiviral Agents: Related dimethoxy-bromo-benzene structures have been identified as important intermediates in the synthesis of anti-HIV compounds, suggesting that the bromo-trimethoxybenzene scaffold could also be a valuable starting point for antiviral drug discovery. researchgate.net

| Derivative Class | Target Application | Key Finding | Reference |

|---|---|---|---|

| Substituted Benzo[d]oxazoles | Anti-inflammatory (COX-2 Inhibition) | Compounds showed high COX-2 selectivity and potent in vivo anti-inflammatory effects. | nih.gov |

| NSAID-Amino Acid-Trimethoxybenzyl Alcohol Conjugates | Anti-inflammatory (COX-2 Inhibition) | Conjugates were more potent anti-inflammatory agents than the parent NSAIDs (ibuprofen, ketoprofen). | mdpi.comresearchgate.net |

| 2-(Trimethoxyphenyl)-thiazoles | Anti-inflammatory | Synthesized compounds showed potent anti-inflammatory activity, some exceeding that of meloxicam. | researchgate.net |

| Methoxyphenyl Chalcones | Anti-inflammatory (NO Suppression) | Chalcone (B49325) derivatives exhibited significant inhibition of nitric oxide production in macrophage cells. | nih.gov |

Material Applications: The potential for this compound in material science is less explored but holds promise. The bromine atom allows for its incorporation into polymers or functional materials via organometallic cross-coupling reactions.

Organic Electronics: Diarylated indolo[3,2-b]carbazole derivatives, which can be synthesized from brominated aromatic precursors, are noted for their potential use in electrophotography (e.g., in photoreceptors for printers and copiers). sigmaaldrich.com The electron-rich nature of the trimethoxybenzene ring could be harnessed to tune the electronic properties of such materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Challenges and Opportunities in Scale-Up and Industrial Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production presents several challenges and corresponding opportunities.

Challenges:

Cost of Starting Materials: The synthesis often begins with relatively expensive or complex precursors. For example, routes starting from substituted anilines like 3,4,5-trimethoxyaniline are effective but costly, making the final product expensive. patsnap.com

Use of Hazardous Reagents: Traditional methylation methods often employ highly toxic and strictly regulated reagents like dimethyl sulfate. patsnap.com Similarly, the use of elemental bromine requires specialized handling protocols and equipment to ensure safety.

Catalyst Efficiency and Cost: While catalytic methods represent a promising avenue, the cost, stability, and efficiency of specialized catalysts for regioselective bromination can be prohibitive for large-scale production. patsnap.com

Opportunities:

Greener Synthetic Routes: The primary opportunity lies in the development of more economical and sustainable synthetic pathways. The patented route starting from inexpensive o-vanillin and using dimethyl carbonate as a safer methylating agent is a prime example of innovation in this area. patsnap.com Further optimization of this route could make industrial production more viable.

Process Intensification: The adoption of continuous flow manufacturing could mitigate many of the safety and control issues associated with batch production, especially for exothermic bromination reactions. researchgate.net Flow chemistry can lead to higher yields, better purity, and a smaller manufacturing footprint.

Waste Reduction and Circular Economy: Developing processes that minimize solvent use and allow for the recycling of reagents or catalysts would significantly improve the economic and environmental profile of production. For example, designing a process where the solvent from one step can be used in the next without extensive purification would be a major advancement.

Q & A

Q. What are the common synthetic routes for incorporating 1-bromo-2,4,5-trimethoxybenzene into heterocyclic or natural product frameworks?

- Methodological Answer : The compound is frequently used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to construct biaryl intermediates. For example, it reacts with boronic acids under Pd(OAc)₂/BINAP catalysis in toluene at 100°C to form aldehyde intermediates, which are further functionalized into oximes and subjected to UV-mediated cyclization for phenanthridine synthesis .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Coupling | Pd(OAc)₂, BINAP, Cs₂CO₃, PhMe, 100°C, 16 h | Aldehyde 21 | Moderate |

| Cyclization | UV irradiation, MeCN | Phenanthridine 23 | 41% |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Analytical techniques include:

- Melting Point (mp) : 78–82°C (lit.) for verification of solid-state purity .

- Spectroscopy : ¹H/¹³C NMR and mass spectrometry (MS) to confirm molecular structure. For example, the SMILES string

COc1cc(Br)cc(OC)c1OCand InChI keyXAOOZMATJDXDQJ-UHFFFAOYSA-Nare used for database matching . - Chromatography : HPLC or GC to assess assay purity (>97%) .

Advanced Research Questions

Q. What strategies can improve the low yield (41%) of UV-mediated cyclization steps involving this compound derivatives?

- Methodological Answer : The photochemical cyclization of oxime intermediates (e.g., compound 22) may be optimized by:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, MeCN) to enhance UV absorption .

- Wavelength Control : Narrow-band UV lamps (e.g., 254 nm) to minimize side reactions like benzonitrile formation .

- Additives : Radical scavengers (e.g., TEMPO) to suppress unproductive pathways .

- Alternative Light Sources : LED-based systems for better energy efficiency and selectivity .

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich 2,4,5-trimethoxy groups activate the benzene ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Key considerations:

- Steric Effects : The 1-bromo group’s position avoids steric clash with methoxy substituents, facilitating Pd insertion .

- Electronic Effects : Methoxy groups donate electron density, stabilizing transition states in coupling reactions. Contrast with 1-bromo-3,4,5-trimethoxybenzene (a regioisomer), which shows lower reactivity due to meta-substitution .

- Data Comparison :

| Substrate | Reaction Type | Yield |

|---|---|---|

| This compound | Suzuki–Miyaura | 41–60% |

| 1-Bromo-3,4,5-trimethoxybenzene | Ullmann Coupling | <30% |

Q. Can this compound serve as a precursor for supramolecular or materials chemistry applications?

- Methodological Answer : Yes, brominated trimethoxybenzenes are key building blocks for:

- Macrocyclic Receptors : Functionalization via nucleophilic substitution (e.g., with thiols or amines) to create cavity-containing structures .

- Organogelators : Attachment of long alkyl chains to the methoxy groups enables self-assembly into gel-phase materials .

- Metal-Organic Frameworks (MOFs) : Bromine can be replaced with azide groups for "click" chemistry to construct porous networks .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for phenanthridine synthesis: How should researchers address variability?

- Methodological Answer : The 41% yield for phenanthridine 23 vs. higher yields in similar systems may arise from: